molecular formula C14H9Br2FO2 B14163817 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-75-6

3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B14163817
CAS No.: 792945-75-6
M. Wt: 388.03 g/mol
InChI Key: NZLRWBUEWVVGAF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Br2FO2. It is characterized by the presence of bromine, fluorine, and aldehyde functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the bromination of 2-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromo-succinimide as brominating agents. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

792945-75-6

Molecular Formula

C14H9Br2FO2

Molecular Weight

388.03 g/mol

IUPAC Name

3,5-dibromo-2-[(2-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Br2FO2/c15-11-5-10(7-18)14(12(16)6-11)19-8-9-3-1-2-4-13(9)17/h1-7H,8H2

InChI Key

NZLRWBUEWVVGAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=O)F

Origin of Product

United States

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